molecular formula C25H31FN4O4 B2605705 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide CAS No. 896257-96-8

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide

Cat. No. B2605705
CAS RN: 896257-96-8
M. Wt: 470.545
InChI Key: RNLXZNRWHVYFRX-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C25H31FN4O4 and its molecular weight is 470.545. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide belongs to a class of compounds that exhibit a variety of biological activities due to their complex chemical structures. Such compounds are often synthesized through reactions that introduce specific functional groups, enabling them to interact with biological targets. The piperazine ring, a common motif in these molecules, plays a crucial role in binding to receptors or enzymes, influencing the compound's pharmacological profile (Faizi, Ahmad, & Golenya, 2016).

Pharmacological Potential

The complex structure of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide suggests its potential for diverse pharmacological activities. Piperazine derivatives have been explored for their therapeutic applications, including antipsychotic, antimicrobial, and antifungal properties. For instance, similar compounds have shown promise in treating conditions such as Alzheimer's disease by targeting specific receptors in the brain (Kepe et al., 2006). Additionally, benzoxaborole derivatives have demonstrated significant antifungal activity, indicating the potential of related compounds in addressing infectious diseases (Wieczorek, Lipok, Borys, Adamczyk-Woźniak, & Sporzyński, 2014).

Selectivity and Binding Affinity

The structural specificity of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide allows for selective binding to biological targets, contributing to its pharmacological efficacy. Research on similar compounds has highlighted the importance of the piperazine moiety and its substituents in achieving high affinity and selectivity towards receptors such as 5-HT1A and D2 (Kuipers et al., 1997). These findings underscore the potential of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide in developing targeted therapies with minimal off-target effects.

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O4/c1-17(2)14-27-24(31)25(32)28-15-21(18-7-8-22-23(13-18)34-16-33-22)30-11-9-29(10-12-30)20-6-4-3-5-19(20)26/h3-8,13,17,21H,9-12,14-16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLXZNRWHVYFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide

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